Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
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Overview
Description
Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate typically involves the condensation of a pyrazole derivative with a suitable pyridine precursor. One common method involves the reaction of 1-methyl-3-oxo-1,2-dihydropyrazole with ethyl 2-chloronicotinate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, alcohols; reactions may require catalysts or bases such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrazolopyridine derivatives.
Scientific Research Applications
Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for novel materials.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can lead to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-5-yl: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride: Contains additional functional groups that may alter its chemical properties and applications.
Uniqueness
Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is unique due to its specific arrangement of the pyrazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic and industrial applications.
Biological Activity
Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H11N3O3
- Molecular Weight : 219.22 g/mol
This compound is characterized by its pyrazolo-pyridine core, which is known for various biological activities including anti-inflammatory and anti-cancer effects.
The biological activity of this compound primarily involves inhibition of phosphodiesterase (PDE) enzymes. Specifically, it has shown potent inhibition against PDE5, which plays a crucial role in regulating cyclic guanosine monophosphate (cGMP) levels in cells. Elevated cGMP levels lead to vasodilation and increased blood flow, making this compound a candidate for treating erectile dysfunction and pulmonary hypertension .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Pulmonary Hypertension : In vivo studies demonstrated that this compound significantly reduced pulmonary arterial pressure in rat models of monocrotaline-induced pulmonary hypertension. The compound was administered orally at doses ranging from 1 to 5 mg/kg .
- Erectile Dysfunction : The compound has been shown to induce penile erection in experimental animal models. The effective dose range was found to be between 0.3 to 10 mg/kg when administered orally in rabbits and rats .
- Anti-inflammatory Effects : Research indicates that derivatives of pyrazolo-pyridine compounds exhibit anti-inflammatory properties by modulating the immune response and inhibiting pro-inflammatory cytokines .
Case Study 1: PDE Inhibition
A study assessed the inhibitory effects of this compound on various PDE isoforms:
PDE Isoform | IC50 (nM) |
---|---|
PDE5 | 53.3 |
PDE6 | 870 |
PDE1 | 52 |
PDE2 | 101 |
PDE3 | 52 μM |
The data indicate that the compound is a selective inhibitor of PDE5 compared to other isoforms, highlighting its potential therapeutic application in erectile dysfunction treatments .
Case Study 2: Weight Management
Another investigation focused on the effects of this compound on body weight regulation in high-fat diet-induced obesity models. Results indicated that it inhibited toll-like receptor 4 (TLR4) activation in airway epithelial cells, which is associated with obesity-related inflammation .
Properties
CAS No. |
59376-44-2 |
---|---|
Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 1-methyl-7-oxo-4H-pyrazolo[4,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)6-4-11-7-5-12-13(2)8(7)9(6)14/h4-5H,3H2,1-2H3,(H,11,14) |
InChI Key |
RGMIHMKHCSOKBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)N(N=C2)C |
Origin of Product |
United States |
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